molecular formula C8H10N2O B6343166 3,5-Dimethylisonicotinamide CAS No. 7584-14-7

3,5-Dimethylisonicotinamide

Cat. No. B6343166
CAS RN: 7584-14-7
M. Wt: 150.18 g/mol
InChI Key: GTFYKPPORYROSY-UHFFFAOYSA-N
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Description

3,5-Dimethylisonicotinamide is a chemical compound with the CAS Number: 7584-14-7 and a molecular weight of 150.18 . It has gained significant attention due to its versatile properties in the field of research and industry.


Molecular Structure Analysis

The linear formula of this compound is C8H10N2O . For a more detailed molecular structure analysis, one might consider using tools like X-ray crystallography or NMR spectroscopy .

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Scientific Research Applications

3,5-Dimethylisonicotinamide has been used in a variety of scientific research applications. It has been used in a variety of biochemical experiments, including the synthesis of drugs, the study of enzyme kinetics, and the study of protein-DNA interactions. In addition, this compound has been used in the study of cell physiology, including the study of cell membrane permeability and the study of intracellular signaling pathways. This compound has also been used in pharmacological studies, including the study of drug metabolism, the study of drug-receptor interactions, and the study of drug-drug interactions.

Mechanism of Action

The exact mechanism of action of 3,5-Dimethylisonicotinamide is not fully understood. However, it is believed that this compound binds to the active site of enzymes, which results in the inhibition of enzyme activity. In addition, this compound is believed to interact with cell membrane receptors, which results in the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound can inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. In addition, this compound has been shown to modulate the activity of cell membrane receptors, which can result in changes in cell physiology.

Advantages and Limitations for Lab Experiments

The use of 3,5-Dimethylisonicotinamide in laboratory experiments has several advantages. This compound is relatively inexpensive and easy to obtain. In addition, it is a relatively stable compound and is not toxic. However, there are some limitations to the use of this compound in laboratory experiments. This compound is not very soluble in water and is not very soluble in organic solvents. In addition, this compound is not very stable in the presence of light and heat.

Future Directions

There are several potential future directions for the use of 3,5-Dimethylisonicotinamide in scientific research. One potential direction is the use of this compound in the synthesis of new drugs and other compounds. In addition, this compound could be used in the study of enzyme kinetics and the study of protein-DNA interactions. This compound could also be used in the study of drug metabolism, drug-receptor interactions, and drug-drug interactions. Finally, this compound could be used in the study of cell membrane permeability and intracellular signaling pathways.

Synthesis Methods

3,5-Dimethylisonicotinamide can be synthesized in a laboratory by reacting 3-methylisonicotinic acid with dimethylamine in an aqueous medium. The reaction is carried out at room temperature and the product is isolated by chromatographic techniques. The yield of the reaction is typically between 50-90%.

Safety and Hazards

The safety information for 3,5-Dimethylisonicotinamide includes an exclamation mark pictogram and a warning signal word . For more detailed safety and hazard information, one should refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3,5-Dimethylisonicotinamide are not well-studied. Given its structural similarity to niacin, it may interact with enzymes, proteins, and other biomolecules in a manner similar to that of niacin. Niacin is known to be involved in a wide range of biochemical reactions, particularly those related to energy production and DNA repair .

Cellular Effects

The effects of this compound on cellular processes are currently unknown. Niacin, a structurally similar compound, is known to influence cell function in several ways. It plays a crucial role in cellular metabolism, particularly in the production of ATP, the cell’s main energy currency .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is possible that it may interact with biomolecules in a similar manner to niacin. Niacin is known to bind to and activate certain enzymes involved in cellular metabolism .

Metabolic Pathways

Given its structural similarity to niacin, it may be involved in similar pathways, such as those related to energy production and DNA repair .

properties

IUPAC Name

3,5-dimethylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-3-10-4-6(2)7(5)8(9)11/h3-4H,1-2H3,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFYKPPORYROSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20665579
Record name 3,5-Dimethylpyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20665579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7584-14-7
Record name 3,5-Dimethylpyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20665579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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